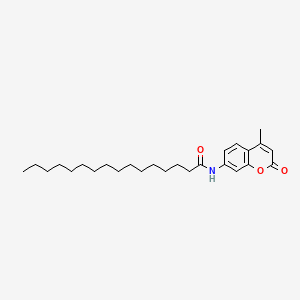

N-(4-Metil-2-oxo-2H-croman-7-il)palmitamida

Descripción general

Descripción

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. This particular compound is characterized by the presence of a palmitamide group attached to the chromenone scaffold, which enhances its lipophilicity and potential biological activity .

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anti-inflammatory properties.

Medicine: Potential therapeutic agent for conditions such as infections and inflammation.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

Target of Action

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a derivative of 7-amino-4-methyl coumarin . These compounds have been shown to exhibit diverse biological activities, including antitumor , anti-HIV , antibacterial , antifungal , and anti-inflammatory effects . They also act as anticoagulants (inhibitors of the enzyme VKOR, vitamin K epoxide reductase) . Therefore, the primary targets of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide are likely to be similar.

Mode of Action

It is known that coumarin derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, they can inhibit enzymes, interact with receptors, or interfere with DNA replication .

Biochemical Pathways

The biochemical pathways affected by N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide are likely to be diverse, given the wide range of biological activities exhibited by coumarin derivatives . For instance, they may affect pathways related to inflammation, coagulation, and cell proliferation .

Pharmacokinetics

It is known that the presence of a chlorine atom can increase potency and improve solubility, which could enhance the bioavailability of the compound .

Result of Action

The result of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide’s action will depend on the specific target and pathway affected. For example, if it acts as an anti-inflammatory agent, it may reduce inflammation and alleviate symptoms of inflammatory diseases .

Action Environment

The action of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, could also influence its action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide typically involves the reaction of 7-amino-4-methylcoumarin with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization .

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide can undergo various chemical reactions, including:

Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromenone ring can be reduced to form hydroxy derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: N-substituted amides.

Comparación Con Compuestos Similares

- N-(4-Methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins

- Benzofuran derivatives

- Benzoxazol derivatives

Comparison: N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is unique due to the presence of the palmitamide group, which enhances its lipophilicity and potential biological activity compared to other coumarin derivatives. This structural modification allows for better interaction with lipid membranes and potentially increases its efficacy in biological systems .

Actividad Biológica

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound, characterized by its lipophilic palmitamide group attached to a chromenone scaffold, exhibits significant potential in various therapeutic applications, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is , with a molecular weight of approximately 425.6 g/mol. The structural features that contribute to its biological activity include:

- Coumarin Backbone : Known for its wide range of biological activities.

- Palmitamide Group : Enhances lipophilicity, facilitating better interaction with cellular membranes and potentially increasing bioavailability.

Antimicrobial Activity

Research indicates that N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide demonstrates notable antimicrobial effects. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism likely involves disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antitumor Potential

Preliminary studies suggest that N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines, including ovarian adenocarcinoma cells (SKOV3). The compound's ability to modulate ceramidase activity may play a crucial role in its antitumor effects, as ceramidase inhibitors are known to enhance ceramide levels, promoting cancer cell death.

The precise mechanism through which N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide exerts its biological effects is still under investigation. However, it is believed to interact with various cellular targets, leading to alterations in signaling pathways involved in inflammation and cell survival.

Pharmacokinetics

Pharmacokinetic studies suggest that the lipophilicity imparted by the palmitamide group enhances the compound's absorption and distribution within biological systems. This property may improve its therapeutic efficacy compared to other coumarin derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide | Coumarin derivative | Antimicrobial, anti-inflammatory, antitumor | Enhanced lipophilicity |

| N-(4-Methylcoumarin)palmitamide | Coumarin derivative | Moderate antimicrobial | Lacks palmitamide group |

| Other coumarin derivatives | Varies | Anticoagulant, anti-inflammatory | Less effective against cancer |

Case Studies and Research Findings

- Antimicrobial Study : In vitro tests demonstrated that N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µg/mL, showcasing a dose-dependent response.

- Anti-inflammatory Research : A study involving murine models indicated that treatment with the compound significantly reduced inflammation markers following lipopolysaccharide (LPS) administration, highlighting its potential in managing inflammatory diseases.

- Antitumor Activity Assessment : In a study involving SKOV3 ovarian cancer cells, treatment with varying concentrations of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide resulted in a significant decrease in cell viability (IC50 = 30 µM), suggesting strong antitumor potential.

Propiedades

IUPAC Name |

N-(4-methyl-2-oxochromen-7-yl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(28)27-22-17-18-23-21(2)19-26(29)30-24(23)20-22/h17-20H,3-16H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQZQRAXGGXRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856776 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353576-61-0 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.